Cas no 105401-72-7 (2-methyl-3-(2-methylphenyl)butanoic acid)

2-Methyl-3-(2-methylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a phenyl substituent at the β-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity, which allows for versatile functionalization. The presence of both methyl and phenyl groups enhances its potential as a chiral building block or intermediate in the preparation of biologically active molecules. Its steric and electronic properties make it suitable for applications in asymmetric synthesis, where precise control over molecular configuration is required. The compound's stability under standard conditions further supports its utility in laboratory and industrial settings.
2-methyl-3-(2-methylphenyl)butanoic acid structure
105401-72-7 structure
Product Name:2-methyl-3-(2-methylphenyl)butanoic acid
CAS No:105401-72-7
MF:C12H16O2
MW:192.254243850708
MDL:MFCD20643823
CID:5654496
PubChem ID:79006861
Update Time:2025-11-06

2-methyl-3-(2-methylphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Hydrocinnamic acid, o,α,β-trimethyl- (6CI)
    • α,β,2-Trimethylbenzenepropanoic acid (ACI)
    • 2-Methyl-3-(2-methylphenyl)butanoic acid
    • 2-Methyl-3-o-tolyl-butyric acid
    • Benzenepropanoic acid, α,β,2-trimethyl- (ACI)
    • 2-methyl-3-(2-methylphenyl)butanoic acid
    • MDL: MFCD20643823
    • Inchi: 1S/C12H16O2/c1-8-6-4-5-7-11(8)9(2)10(3)12(13)14/h4-7,9-10H,1-3H3,(H,13,14)
    • InChI Key: XKOZLDLXQFBYSI-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C1C(C)=CC=CC=1)C)O

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Additional information on 2-methyl-3-(2-methylphenyl)butanoic acid

Comprehensive Overview of 2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7)

2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. This compound, characterized by its unique branched-chain structure and aromatic substitution, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H16O2, reflects a balance of hydrophobicity and reactivity, making it valuable for applications in drug development and material science. Researchers often explore its potential in modulating enzyme activity or as a building block for chiral synthesis, aligning with current trends in green chemistry and sustainable manufacturing.

The growing demand for high-purity intermediates like 2-methyl-3-(2-methylphenyl)butanoic acid is driven by advancements in precision medicine and customized therapeutics. With the rise of AI-driven drug discovery, compounds such as this are frequently screened for their structure-activity relationships (SAR). Questions like "How does 2-methyl-3-(2-methylphenyl)butanoic acid interact with COX-2 enzymes?" or "What are its applications in non-steroidal anti-inflammatory drug (NSAID) analogs?" are trending in scientific forums. These inquiries highlight the compound's relevance in addressing inflammation and pain management, key focus areas in modern pharmacology.

From a synthetic perspective, CAS No. 105401-72-7 exemplifies the importance of regioselective functionalization. Its 2-methylphenyl moiety offers steric hindrance, which can be leveraged to control reaction pathways—a hot topic in catalysis research. Recent studies also investigate its role in metal-organic frameworks (MOFs) for controlled release applications. Such innovations resonate with the broader push for smart materials, a frequently searched term in academic and industrial circles.

Environmental and regulatory considerations further elevate the profile of 2-methyl-3-(2-methylphenyl)butanoic acid. As industries shift toward REACH compliance and eco-friendly solvents, this compound's stability under mild conditions makes it a candidate for low-waste synthesis. Discussions around "biodegradable intermediates" or "solvent-free reactions for CAS 105401-72-7" reflect these priorities. Additionally, its low toxicity profile aligns with the OECD guidelines for chemical safety, a recurring theme in regulatory searches.

Analytical characterization of 2-methyl-3-(2-methylphenyl)butanoic acid typically involves HPLC-MS and NMR spectroscopy, techniques frequently queried by quality control professionals. The compound's distinct spectral signatures (e.g., chemical shifts near δ 7.2 ppm for aromatic protons) are well-documented, aiding in its identification. Forums often debate optimal column phases for its separation, underscoring the interplay between molecular structure and analytical methodology.

In conclusion, 2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7) embodies the convergence of synthetic utility and biomedical potential. Its versatility in asymmetric catalysis, compatibility with continuous flow chemistry, and relevance to drug delivery systems position it as a compound of enduring interest. As research continues to uncover new applications, its role in addressing global challenges—from sustainable chemistry to targeted therapies—will likely expand, making it a staple in both academic and industrial settings.

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